N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine
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Overview
Description
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an ethylsulfonyl group, and an oxane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. The process may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Butyl and Ethylsulfonyl Groups: These groups can be added via alkylation and sulfonation reactions, respectively.
Attachment of the Oxane Ring: This step involves the reaction of the intermediate compound with an oxane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the imidazole ring can produce various reduced imidazole compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving imidazole-containing molecules.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The ethylsulfonyl group may enhance the compound’s solubility and reactivity, while the oxane ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
N-[(3-butyl-2-sulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine: Lacks the ethyl group, which may affect its reactivity and solubility.
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(pyran-2-yl)ethanamine: Contains a pyran ring instead of an oxane ring, potentially altering its chemical properties.
Uniqueness
The presence of the ethylsulfonyl group and the oxane ring in N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine makes it unique compared to similar compounds
Properties
IUPAC Name |
N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-4-6-11-21-16(14-19-18(21)25(22,23)5-2)15-20(3)12-10-17-9-7-8-13-24-17/h14,17H,4-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGPOUVVIWGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN(C)CCC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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